molecular formula C10H21N B13952685 1,2-Dibutylaziridine CAS No. 752946-41-1

1,2-Dibutylaziridine

Cat. No.: B13952685
CAS No.: 752946-41-1
M. Wt: 155.28 g/mol
InChI Key: WQEPHGQYKTWFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dibutylaziridine is a synthetic organic compound belonging to the class of aziridines, which are three-membered heterocyclic rings containing one nitrogen atom . This structure is characterized by significant ring strain due to bond angles of approximately 60°, which is considerably less than the typical tetrahedral bond angle . This strain makes aziridines powerful electrophiles and highly valuable as alkylating agents in organic synthesis and medicinal chemistry research . The butyl substituents on the aziridine ring of this specific compound can influence its lipophilicity and steric profile, potentially tailoring its reactivity and interaction with biological targets. In research settings, aziridine derivatives are primarily investigated for their biological activities. They serve as key intermediates in the synthesis of more complex molecules and are studied for their potential as anticancer and antibacterial agents . The biological activity often stems from the molecule's ability to act as an electrophile, undergoing ring-opening reactions with nucleophiles in biological systems, such as the nitrogenous bases in DNA. This alkylation can lead to interstrand cross-links, inhibiting DNA replication and potentially inducing cell death . As such, this compound is a compound of interest in chemical biology and drug discovery for developing novel therapeutic agents. This product is provided strictly For Research Use Only (RUO). It is not intended for use in diagnostic procedures, clinical use, or for administration to humans . Proper handling procedures must be followed, as aziridine derivatives are known to be toxic and potentially mutagenic . Researchers are responsible for ensuring the compound is used in accordance with all applicable regulations and guidelines within their laboratory.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

752946-41-1

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1,2-dibutylaziridine

InChI

InChI=1S/C10H21N/c1-3-5-7-10-9-11(10)8-6-4-2/h10H,3-9H2,1-2H3

InChI Key

WQEPHGQYKTWFJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CN1CCCC

Origin of Product

United States

Sophisticated Synthetic Strategies for 1,2 Dibutylaziridine and Its Advanced Structural Analogues

Regioselective and Stereoselective Synthesis of 1,2-Dibutylaziridine

Achieving control over regioselectivity and stereoselectivity is paramount in the synthesis of substituted aziridines like this compound. Regioselectivity dictates the placement of substituents on the aziridine (B145994) ring, while stereoselectivity controls their three-dimensional orientation. egrassbcollege.ac.in

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral aziridines. This approach utilizes chiral catalysts to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Transition metal complexes are frequently employed as catalysts in aziridination reactions. For instance, rhodium(II) complexes have been shown to be effective catalysts for the asymmetric aziridination of alkenes. conicet.gov.ar The choice of the metal and the ligand is crucial for achieving high enantioselectivity. For example, cobalt(II)-based catalytic systems have been developed for the asymmetric aziridination of alkenes with high yields and excellent enantioselectivities. rsc.org Similarly, planar chiral rhodium indenyl catalysts have demonstrated remarkable functional group tolerance and chemoselectivity in the enantioselective aziridination of unactivated alkenes. organic-chemistry.org

The general principle of metal-catalyzed aziridination involves the reaction of an alkene with a nitrene source, a species containing a nitrogen atom with only six valence electrons. The chiral catalyst coordinates to the reactants, creating a chiral environment that directs the approach of the nitrene to the alkene, thereby controlling the stereochemistry of the resulting aziridine.

A variety of nitrene precursors can be utilized, including sulfamates in the presence of an iodine(III) oxidant, and trichloroethoxysulfonyl azide (B81097) (TcesN3). conicet.gov.arrsc.org The development of intermolecular Rh(II)-catalyzed aziridination of olefins using anilines as nonactivated N-atom precursors represents a significant advancement, broadening the scope of accessible N-aryl aziridines. nih.gov

Chiral Auxiliary and Ligand-Controlled Methods for this compound Enantiomers

The use of chiral auxiliaries is another established strategy for asymmetric synthesis. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed.

For the synthesis of chiral aziridines, a chiral auxiliary can be attached to either the alkene or the nitrogen source. For example, the aziridination of chiral camphor (B46023) N-enoylpyrazolidinone has been used to obtain aziridine-2-hydrazides with good yield. researchgate.net The choice of the chiral auxiliary and its "matching" stereochemical combination with any chiral catalyst present is critical for achieving high diastereoselectivity. acs.org N-(1-Phenylethyl)aziridine-2-carboxylates serve as effective chirons that incorporate a chiral auxiliary, the (R)- or (S)-1-phenylethyl group, to control the stereochemical outcome of reactions. nih.gov

Ligand-controlled synthesis is a powerful strategy where the stereochemical outcome is dictated by the chiral ligand coordinated to a metal catalyst. nih.gov This approach is particularly valuable as it allows for the synthesis of both enantiomers of a product by simply changing the chirality of the ligand. Chiral bis(diphenylphospholane) ligands have been designed and applied to catalytic enantioselective reactions. u-tokyo.ac.jp Furthermore, chiral aziridine-containing tridentate ligands, named salazins, have been synthesized from enantiopure aziridines and salicylaldehydes and have shown excellent enantioselectivity in asymmetric aldol (B89426) condensations. researchgate.net

Table 1: Comparison of Chiral Synthesis Strategies for Aziridines

StrategyPrincipleAdvantagesKey Considerations
Asymmetric Catalysis A chiral catalyst creates a stereochemically defined environment for the reaction.High catalytic efficiency (low catalyst loading), broad substrate scope.Catalyst design and optimization are crucial for high enantioselectivity. conicet.gov.arrsc.org
Chiral Auxiliaries A temporary chiral group directs the stereoselective formation of the product.Predictable stereochemical outcomes, well-established methodology.Requires additional steps for attachment and removal of the auxiliary. researchgate.netnih.gov
Ligand-Controlled Synthesis The chirality of the ligand on a metal catalyst determines the product's stereochemistry.Access to both enantiomers by changing the ligand, high degree of control.Ligand synthesis can be complex and expensive. nih.govu-tokyo.ac.jp

Diastereoselective Approaches in this compound Synthesis

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In the context of this compound, this involves controlling the relative stereochemistry of the two butyl groups.

One common approach is the aziridination of a chiral alkene, where the existing stereocenter in the alkene influences the facial selectivity of the nitrene addition. Substrate-controlled diastereoselective synthesis can be achieved by using aziridines as removable chiral auxiliaries. researchgate.net

The Johnson-Corey-Chaykovsky reaction, which involves the reaction of a sulfonium (B1226848) ylide with an imine, can be highly diastereoselective. atlasofscience.org For instance, the reaction of trifluoromethylated sulfonium ylides with imines has been shown to produce trifluoromethyl-aziridines with excellent diastereoselectivity. atlasofscience.org Copper-catalyzed diastereoselective radical aminotrifluoromethylation of alkenes provides a one-step access to a variety of substituted aziridines with excellent diastereoselectivity. rsc.org Furthermore, the ring-opening of aziridines with 2-azaallyl anions can proceed in a diastereoselective manner to produce 1,3-diamines. acs.org

Novel Cyclization and Ring-Closing Methodologies for this compound

The formation of the aziridine ring is typically achieved through cyclization reactions. Several novel methodologies have been developed to improve the efficiency and scope of these transformations.

One of the most fundamental methods for aziridine synthesis is the intramolecular cyclization of 2-haloamines or their derivatives. researchgate.net This involves the nucleophilic attack of the nitrogen atom on the carbon bearing the leaving group.

Palladium-catalyzed cyclization reactions have emerged as a powerful tool for heterocycle synthesis. For example, bis(benzonitrile)palladium dichloride catalyzes the cyclization of aziridines with sulfur diimides to afford imidazolidinethiones. acs.org Transition metal-catalyzed (4+3) cyclization followed by the ring-opening of vinyl aziridines has been employed to synthesize seven-membered benzoxazepine scaffolds. mdpi.com

Domino reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. A Lewis acid-catalyzed domino ring-opening and dearomative cyclization of activated aziridines with heteroarenes provides access to spiro-fused polycyclic pyrrolidines. rsc.org

Sustainable and Green Chemistry Paradigms in this compound Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to develop more environmentally benign processes. nih.gov This includes the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.

Solvent-Free and Aqueous Medium Reactions

Performing reactions in the absence of organic solvents or in aqueous media is a key aspect of green chemistry. mdpi.com

Solvent-free reactions can be achieved through various techniques, such as high-speed ball milling. researchgate.net For example, the reaction of unactivated 2-alkyl or 2-aryl aziridines with carbon dioxide to generate oxazolidinones can proceed in high yield without any catalyst or solvent using this method. researchgate.net Montmorillonite K-10, a solid acid catalyst, facilitates the stereoselective synthesis of cis-aziridines from imines under solvent-free conditions at room temperature. mdpi.com

Aqueous media offer an attractive alternative to organic solvents due to their low cost, non-flammability, and environmental compatibility. Microwave-assisted synthesis of azetidines, another class of cyclic amines, has been successfully carried out in aqueous media. mdpi.com The synthesis of N-β-hydroxyethylaziridines has been achieved from the corresponding epoxides in an aqueous environment. mdpi.com Furthermore, iodine-catalyzed aziridination of olefins can be performed in aqueous media in the presence of a quaternary ammonium (B1175870) salt. mdpi.com

Photocatalytic and Electrocatalytic Routes

The synthesis of aziridines, including 1,2-disubstituted derivatives like this compound, has been significantly advanced through the advent of photocatalytic and electrocatalytic methods. These strategies offer milder reaction conditions and novel reactivity pathways compared to traditional thermal methods.

Photocatalytic Aziridination:

Visible-light photocatalysis has emerged as a powerful tool for the construction of the strained aziridine ring. acs.org These methods often proceed through the generation of reactive nitrene intermediates under mild conditions. acs.orgacs.org For instance, the use of an organic photocatalyst like rose bengal, irradiated with a blue LED, can facilitate the generation of nitrenes from 1,2-diols and aliphatic amines in the presence of an oxidant like PhI(OAc)₂. acs.org This approach has been successful in synthesizing functionalized 1,2-disubstituted diaziridines with high yields and stereoselectivities. acs.org

Another innovative metal-free approach involves the use of readily accessible azoxy-triazenes as nitrogen atom sources under visible light excitation. acs.orgnih.gov This method eliminates the need for external oxidants and transition metals, offering a more sustainable route to phthalimido-protected aziridines from a variety of alkenes. acs.orgnih.gov The reaction is notable for its operational simplicity, scalability, and avoidance of competing C-H insertion products. nih.gov Mechanistic studies suggest the photofragmentation of the azoxy-triazene generates a free singlet nitrene. acs.orgnih.gov

Furthermore, visible light-mediated photocatalysis can be employed for the [3+2] dipolar cycloaddition of aziridines with various dipolarophiles. rsc.org This process involves the single-electron oxidation of the aziridine to a radical cation, which then undergoes rapid ring-opening to form an azomethine ylide. rsc.org This reactive intermediate subsequently participates in cycloaddition reactions. rsc.org

Photocatalytic Method Catalyst/Reagent Reactants Key Features
Nitrene GenerationRose Bengal / PhI(OAc)₂1,2-diols, Aliphatic aminesMetal-free, mild conditions, high yields. acs.org
Nitrogen Atom TransferAzoxy-triazenesAlkenesMetal- and oxidant-free, high versatility. acs.orgnih.gov
[3+2] CycloadditionPhotoredox catalystAziridines, DipolarophilesForms 5-membered cyclic products. rsc.org

Electrocatalytic Aziridination:

Electrochemical methods provide an alternative, environmentally friendly approach to aziridine synthesis, often avoiding the need for chemical oxidants. uva.nloup.comacs.org An electrochemical approach has been developed for the oxidative coupling of alkenes and primary alkylamines in a flow reactor. uva.nl This method boasts short reaction times, high yields, and a broad substrate scope. uva.nl Mechanistic investigations point to the anodic oxidation of the alkene, which then reacts with the amine. uva.nl

Electrochemical strategies can also achieve the aziridination of unactivated alkenes. oup.comnih.gov One such method involves the simultaneous oxidation of a sulfonamide and an alkene at the anode to generate a nitrogen-centered radical and an alkene radical cation, respectively. oup.com These intermediates then cross-couple and cyclize to form the aziridine. oup.com This approach has been successfully applied to the modification of natural products. oup.com

A notable electrochemical method for the synthesis of trans-2,3-disubstituted aziridines involves an oxidative dehydrogenative intramolecular C(sp³)–H amination. acs.org This process uses KI as both a mediator and an electrolyte in an undivided cell at room temperature, generating only hydrogen gas as a byproduct. acs.org

Electrocatalytic Method Key Features Reactants Mediator/Electrolyte
Alkene-Amine CouplingFlow reactor, short reaction times. uva.nlAlkenes, Primary alkylaminesNot specified. uva.nl
Unactivated Alkene AziridinationSimultaneous oxidation, applicable to natural products. oup.comAlkenes, SulfonamidesNot specified. oup.com
Intramolecular C-H AminationForms trans-2,3-disubstituted aziridines, generates H₂ byproduct. acs.orgNot specified. acs.orgKI. acs.org

Post-Synthetic Functionalization and Derivatization of this compound Scaffolds

The inherent ring strain of aziridines, approximately 27 kcal/mol, makes them valuable synthetic intermediates for the preparation of a wide array of nitrogen-containing compounds through ring-opening reactions. nih.govacs.org Post-synthetic functionalization and derivatization of the this compound scaffold would primarily involve reactions that open the three-membered ring, leading to diverse 1,2-aminofunctionalized products. nih.govscholaris.ca

Ring-Opening Reactions:

Nucleophilic ring-opening is a cornerstone of aziridine chemistry. acs.orgscholaris.ca The regioselectivity of this reaction is influenced by the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. frontiersin.orgnih.gov For a 1,2-dialkyl-substituted aziridine like this compound, nucleophilic attack can theoretically occur at either of the ring carbons.

Common nucleophiles used for aziridine ring-opening include:

Heteroatomic nucleophiles: Amines, alcohols, and thiols can be used to introduce new functional groups. acs.org For example, the reaction of 2-aryl-N-tosylaziridines with various alcohols, mediated by a Lewis acid, yields 1,2-amino ethers. iitk.ac.in

Carbon nucleophiles: Organometallic reagents and electron-rich arenes can form new carbon-carbon bonds. acs.org

Other nucleophiles: Azides (HN₃) can be used to introduce an azido (B1232118) group, which can be further transformed. researchgate.net The reaction of aziridines with sodium bisulfite and sulfite (B76179) can lead to taurine (B1682933) derivatives, with the regioselectivity depending on the nucleophile and the aziridine's substituents. nih.gov

The activation of the aziridine nitrogen is often crucial for facilitating the ring-opening. This can be achieved by forming an aziridinium (B1262131) ion with an electrophile, such as an alkyl group from methyl trifluoromethylsulfonate (MeOTf). mdpi.com

Derivatization via Ring-Opening and Subsequent Reactions:

The products of aziridine ring-opening can be further elaborated. For instance, the ring-opening of an N-alkyl aziridine with an azide nucleophile can produce a chiral azido amine, a versatile intermediate. mit.edu Similarly, ring-opening with acetic acid can yield an amino alcohol. mit.edu

Palladium-catalyzed ring-opening cross-coupling reactions of aziridines with organoboron reagents represent a powerful method for creating C(sp³)–C, C(sp³)–B, and C(sp³)–Si bonds. acs.org These reactions are highly regioselective and stereospecific, allowing for the synthesis of medicinally important compounds like enantioenriched β-phenethylamines and β-amino acids. acs.org

Functionalization of the Aziridine Ring without Ring-Opening:

While less common due to the ring strain, functionalization of the aziridine ring itself is possible. One method involves the formation of an aziridine-borane complex, followed by lithiation and reaction with an electrophile. nih.govacs.org This allows for the introduction of substituents onto the aziridine ring with high selectivity. nih.gov

Isomerization Reactions:

Elucidating the Reactivity and Mechanistic Pathways of 1,2 Dibutylaziridine Transformations

Detailed Investigations of Nucleophilic Ring-Opening Reactions of 1,2-Dibutylaziridine

Nucleophilic ring-opening is a cornerstone of aziridine (B145994) chemistry, providing a pathway to 1,2-difunctionalized compounds. arkat-usa.org The regioselectivity and stereoselectivity of this process are critical for its synthetic utility.

The ring-opening of non-activated aziridines, like this compound, typically proceeds via an SN2 mechanism. researchgate.net This generally leads to the nucleophile attacking the less sterically hindered carbon atom of the aziridine ring, resulting in a specific regioisomer. frontiersin.org The stereochemistry of the reaction is also well-defined, usually proceeding with an inversion of configuration at the center of attack. acs.org

For 1,2-disubstituted aziridines, the outcome of the nucleophilic attack is a balance between electronic and steric factors. In the absence of activating groups, the attack predominantly occurs at the less substituted carbon. However, the presence of substituents that can stabilize a positive charge, such as aryl or vinyl groups, can direct the nucleophile to the more substituted carbon. researchgate.net In the case of this compound, both carbons are secondary, but subtle electronic differences and the nature of the nucleophile and catalyst can influence the regiochemical outcome. frontiersin.org

Reaction Condition Major Product Stereochemistry
Basic or NeutralAttack at the less hindered carbonInversion of configuration
AcidicAttack at the more substituted carbon (if it can stabilize a positive charge)Inversion of configuration (predominantly)

This table provides a generalized summary of regioselectivity and stereoselectivity in aziridine ring-opening reactions.

The reactivity of aziridines towards nucleophiles can be significantly enhanced by the use of acid catalysts. Both Lewis and Brønsted acids can activate the aziridine ring, making it more susceptible to nucleophilic attack. arkat-usa.orgnih.gov

Lewis Acid Catalysis: Lewis acids coordinate to the nitrogen atom of the aziridine ring, increasing its electrophilicity. bioorg.org This coordination polarizes the C-N bonds, facilitating their cleavage. The nucleophilic attack then proceeds on the activated aziridine. The choice of Lewis acid can influence the regioselectivity of the ring-opening. mdpi.com For instance, some Lewis acids may favor attack at the more substituted carbon by stabilizing the developing positive charge at that position. arkat-usa.org

Brønsted Acid Catalysis: Brønsted acids protonate the nitrogen atom of the aziridine, forming a highly reactive aziridinium (B1262131) ion. organic-chemistry.orgnih.gov This intermediate is readily attacked by nucleophiles. researchgate.net The regioselectivity of the ring-opening of the aziridinium ion is often dependent on the nature of the substituents on the ring. frontiersin.org In many cases, the reaction proceeds through a pathway that has significant SN1 character, leading to preferential attack at the carbon that can better stabilize a positive charge. nih.gov However, the reaction pathway can exist on a continuum between a pure SN1 and SN2 mechanism. nih.gov

Catalyst Type Activation Mechanism Key Intermediate Factors Influencing Regioselectivity
Lewis AcidCoordination to nitrogenLewis acid-aziridine complexNature of Lewis acid and substituents
Brønsted AcidProtonation of nitrogenAziridinium ionStability of the carbocation-like transition state

This interactive table summarizes the key aspects of Lewis and Brønsted acid-catalyzed ring-opening of aziridines.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of chemical reactions, including the nucleophilic ring-opening of aziridines. researchgate.netiisc.ac.inacademie-sciences.fr These studies can provide detailed information about the transition state structures, activation energies, and reaction pathways, offering insights that are often difficult to obtain experimentally. scirp.orgnih.gov

For the nucleophilic attack on this compound, computational studies can model the approach of the nucleophile to both carbon atoms of the aziridine ring. By calculating the energy barriers for both pathways, the preferred site of attack and the regioselectivity of the reaction can be predicted. scirp.org Furthermore, these studies can analyze the electronic structure of the transition states to understand the factors that control the regiochemical outcome. researchgate.net

For example, Frontier Molecular Orbital (FMO) analysis can be used to predict the site of nucleophilic attack. researchgate.net The Lowest Unoccupied Molecular Orbital (LUMO) of the activated aziridine (e.g., the aziridinium ion) indicates the regions most susceptible to nucleophilic attack. researchgate.net Computational studies can also investigate the influence of explicit solvent molecules on the reaction mechanism and selectivity. researchgate.net

Electrophilic and Rearrangement Reactions of this compound

Beyond nucleophilic ring-opening, this compound can also participate in reactions with electrophiles and undergo various rearrangements. mdpi.com

The formation of an aziridinium ion is a key step in many reactions of non-activated aziridines. mdpi.com These quaternary ammonium (B1175870) species are generated by the reaction of the nucleophilic aziridine nitrogen with an electrophile. mdpi.commdma.ch The resulting three-membered ring is highly strained and activated, making it a potent electrophile. mdma.ch

The reactivity of the aziridinium ion derived from this compound is characterized by its susceptibility to nucleophilic attack, which leads to ring-opening. rsc.org The regioselectivity of this opening is dictated by the factors discussed previously, primarily the stability of the resulting carbocation-like intermediate. frontiersin.org Aziridinium ions are versatile intermediates that can be trapped by a variety of nucleophiles, including halides, alcohols, and organometallic reagents. mdma.ch

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. chemistrydocs.commsu.edu While less common than ring-opening reactions, aziridines can participate in certain types of pericyclic reactions. For instance, thermal or photochemical activation can sometimes lead to cycloaddition or electrocyclic reactions. unime.itrsc.org

Rearrangement reactions of aziridines can also occur, often driven by the release of ring strain. berhamporegirlscollege.ac.in Carbocation rearrangements, such as Wagner-Meerwein shifts, can occur if a carbocation is formed as an intermediate, for example, during an SN1-type ring-opening. chemistrysteps.comwikipedia.orglibretexts.org These rearrangements involve the migration of an alkyl or hydride group to an adjacent carbocationic center to form a more stable carbocation. chemistrysteps.com

Another notable rearrangement is the Cope rearrangement, a nih.govnih.gov-sigmatropic shift that can occur in 1,5-dienes. masterorganicchemistry.com While not directly applicable to this compound itself, derivatives of aziridines containing appropriate unsaturation could potentially undergo such rearrangements. The Claisen rearrangement is a related nih.govnih.gov-sigmatropic rearrangement of allyl vinyl ethers. masterorganicchemistry.com

Radical and Carbene/Nitrene Mediated Reactions of this compound

The strained three-membered ring of aziridines is susceptible to ring-opening via radical pathways. Radical reactions are typically characterized by three phases: initiation, propagation, and termination. libretexts.org For aziridines, a radical initiator can abstract a hydrogen atom to form a carbon-centered radical, which can lead to ring cleavage. For instance, the thermolysis of certain nitrogen-containing heterocycles can initiate radical formation and subsequent ring opening. rsc.org While 1,5-hydrogen atom transfer (HAT) processes are common, 1,2-HAT reactions are rarer due to the high energy barrier of the constrained three-centered transition state. nih.gov However, such processes can be initiated by transition-metal catalysts or photocatalysis. nih.gov

Carbenes and nitrenes, being electron-deficient species, readily react with the electron-rich nitrogen atom of the aziridine ring. scribd.comslideshare.net Carbenes can be generated from various precursors, such as the thermal or photochemical decomposition of diazo compounds or ketenes. egyankosh.ac.in Nitrenes are often formed from the decomposition of azides. slideshare.net These intermediates can react with aziridines to form ylides, which can then undergo further rearrangements or reactions. scribd.com The reaction of carbenes and nitrenes can proceed through either a singlet or triplet state, which have different geometries and reactivities, leading to stereospecific or non-stereospecific products, respectively. slideshare.net The photochemical generation of nitrene radical anions from iminoiodinanes has been shown to be effective for the aziridination of olefins, a reaction that highlights the potential reactivity of nitrene species with strained rings. nih.gov

Transition Metal-Catalyzed Transformations of this compound

Transition metals are pivotal in catalyzing a wide array of transformations involving aziridines, primarily through activation of the C-N or C-C bonds. rsc.orgrsc.org These reactions provide powerful methods for constructing complex molecules.

Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, are effective in promoting C-C bond forming reactions with aziridines. nih.govrsc.org These reactions often proceed through the cleavage of a C-C or C-N bond within the aziridine ring. For example, the activation of a C-C bond can lead to the formation of a metallacyclic intermediate, which can then react with various coupling partners. nih.gov Rhodium-catalyzed C-C bond activation of secondary benzyl (B1604629) alcohols has been achieved through β-carbon elimination. nih.gov The use of multimetallic catalyst systems can also enable C-C bond formation under mild conditions by merging radical generation with cross-coupling cycles. nih.gov

Table 1: Examples of Transition Metal-Catalyzed C-C Bond Forming Reactions with Aziridine Analogs

Catalyst System Aziridine Substrate Coupling Partner Product Type Reference
Pd(OAc)₂ / Ligand 3,3-disubstituted allylboronates (Hetero)aryl halides α- or γ-aryl-substituted alkenes mit.edu
Pd₂ (dba)₃ / Ligand Secondary alkylzinc reagents Aryl and heteroaryl halides Alkylated arenes and heteroarenes mit.edu

This table presents generalized reactions for aziridine analogs as direct data for this compound is not available.

The formation of new C-N bonds using aziridines as precursors is a significant area of research. nih.gov Transition metal-catalyzed C-H amination has emerged as an atom-economical alternative to traditional cross-coupling methods. nih.gov In these reactions, a metal catalyst activates a C-H bond, and the aziridine can serve as the nitrogen source. Organic azides are often used as amino sources, with a metal catalyst facilitating the transfer of the "NR" group. nih.gov The mechanism typically involves the formation of a metal-nitrenoid intermediate. nih.gov Copper-catalyzed hydroamination of unactivated internal olefins has been shown to produce enantioenriched α-branched amines. mit.edu

Table 2: Transition Metal-Catalyzed C-N Bond Forming Reactions

Catalyst System Nitrogen Source Substrate Product Type Reference
[Rh(III)] Organic Azides Arenes with directing groups Aminated arenes nih.gov
[Ir(III)] Organic Azides Arenes with directing groups Aminated arenes nih.gov

This table illustrates general methodologies for C-N bond formation that could be applicable to aziridines.

Cross-coupling reactions, a cornerstone of modern organic synthesis, involve the joining of two different fragments with the aid of a metal catalyst, often palladium. wikipedia.orgsigmaaldrich.com The cleavage of the C-N bond in ammonium salts, which can be derived from amines, allows for their use in cross-coupling reactions to form new C-C and C-X bonds. sioc-journal.cn This strategy provides an alternative to the use of organohalides. rsc.org

Olefin metathesis, catalyzed by ruthenium or molybdenum complexes, is a powerful tool for the formation of C=C double bonds. libretexts.orgorganic-chemistry.org While direct involvement of a saturated aziridine ring in metathesis is not typical, functional groups attached to the aziridine could participate. For example, an alkenyl-substituted aziridine could undergo ring-closing metathesis (RCM) or cross-metathesis with another olefin. organic-chemistry.orgmit.edu The combination of cross-coupling and cross-metathesis reactions provides a versatile strategy for synthesizing complex trisubstituted alkenes. ximo-inc.com

Thermal and Photochemical Reactivity Profiles of this compound

The thermal and photochemical reactivity of aziridines is dominated by the strain of the three-membered ring. Thermally, aziridines can undergo ring-opening reactions. The decomposition temperatures and enthalpies can be measured by techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). beilstein-journals.org For example, the thermal decomposition of some heterocycles is initiated by the cleavage of the weakest bond, which in the case of substituted aziridines could be a C-C or C-N bond. mdpi.comosti.gov The thermal reactivity of a compound is influenced by its ability to stabilize reactive intermediates, such as radicals, through processes like hydrogen transfer. ntnu.no

Photochemically, aziridines can also undergo ring cleavage. Upon absorption of light, the molecule is promoted to an excited state. researchgate.net This can lead to the formation of intermediates like azomethine ylides, which can be trapped in cycloaddition reactions. researchgate.netrsc.org The wavelength of light used can be critical, as different excited states may be accessed, leading to different reaction pathways. researchgate.netkit.edu For example, the photolysis of 1,2-dichloroethene isomers with 200 nm light leads to ultrafast excited-state dynamics and product formation on a sub-100 femtosecond timescale. rsc.org

Table 3: General Thermal and Photochemical Reactions of Aziridines

Condition Intermediate Subsequent Reaction Product Type Reference
Thermal Radical Ring opening, fragmentation Alkenes, imines, etc. rsc.orgmdpi.com
Photochemical Azomethine ylide [3+2] Cycloaddition Pyrrolidines and other heterocycles researchgate.netrsc.org

Advanced Spectroscopic and Diffraction Based Structural Characterization of 1,2 Dibutylaziridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 1,2-Dibutylaziridine

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms.

For this compound, ¹H and ¹³C NMR would be fundamental. The ¹H NMR spectrum would show distinct signals for the protons on the aziridine (B145994) ring and the two butyl chains (one on the nitrogen and one on the carbon). The chemical shifts (δ) of the ring protons would be expected in the upfield region, typically between 1.0 and 3.0 ppm, due to the strained three-membered ring. The protons of the butyl groups would exhibit characteristic multiplets in the 0.9-3.5 ppm range.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbons of the strained aziridine ring would appear at a characteristic chemical shift, and the four distinct carbons of each butyl chain would also be resolved.

Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative of expected values based on similar structures, as specific experimental data is unavailable.)

Protons Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Ring CH ~2.0 - 2.5 Multiplet -
Ring CH₂ ~1.5 - 2.0 Multiplet -
N-CH₂ (N-butyl) ~2.4 - 2.8 Triplet ~7.0
C-CH₂ (C-butyl) ~1.3 - 1.7 Multiplet -
Other CH₂ (both butyls) ~1.2 - 1.6 Multiplet -

Multi-dimensional NMR Techniques for Stereochemical Assignment

To confirm the structure and assign the stereochemistry (cis/trans isomerism) of this compound, multi-dimensional NMR techniques are essential. researchgate.net

COSY (Correlation Spectroscopy): A 2D COSY spectrum would reveal proton-proton (¹H-¹H) coupling networks. np-mrd.org Cross-peaks would connect signals from adjacent protons, allowing for the mapping of the entire spin system of both butyl groups and confirming the connectivity within the aziridine ring. d-nb.info

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and proton atoms. It would definitively assign which proton signal corresponds to which carbon signal, confirming the attachment of the butyl groups to the C2 and N1 positions of the aziridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most powerful tool for determining stereochemistry. researchgate.net It detects protons that are close in space. For this compound, a NOESY experiment could distinguish between the cis and trans isomers by identifying spatial proximity between the protons on the C-butyl group and the N-butyl group.

Dynamic NMR Studies of Conformation and Inversion in this compound

Aziridines are known to undergo a dynamic process called nitrogen inversion, where the nitrogen atom and its substituent rapidly flip their orientation, similar to an umbrella in the wind. ucl.ac.uk Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is the primary method for studying such processes. ucl.ac.ukresearchgate.net

At room temperature, the nitrogen inversion in this compound would likely be fast on the NMR timescale, resulting in averaged signals for the protons near the nitrogen center. savemyexams.com As the temperature is lowered, the rate of inversion slows down. If the temperature is lowered sufficiently to reach the coalescence point, the corresponding NMR signals will broaden significantly. acs.org At even lower temperatures (the slow exchange regime), two distinct sets of signals would appear for the non-equivalent protons in the two invertomers, allowing for the calculation of the energy barrier (ΔG‡) to inversion. ucl.ac.ukacs.org This energy barrier is a key physical parameter, providing insight into the stability and strain of the aziridine ring. researchgate.net

Mass Spectrometry (MS) for Elucidation of this compound Derivatives

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.ukslideshare.net For this compound, which is a cyclic amine, the nitrogen rule would apply: since it has one nitrogen atom, its molecular ion (M⁺) would have an odd nominal mass (169 g/mol ). libretexts.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). researchgate.net This allows for the determination of the exact elemental formula of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula C₁₁H₂₃N by providing a highly accurate mass measurement (calculated exact mass: 169.1830), distinguishing it from any other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion, in this case, the molecular ion of this compound at m/z 169) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov This provides detailed structural information. The fragmentation of cyclic amines is often driven by cleavage alpha to the nitrogen atom. savemyexams.com

Expected fragmentation pathways for this compound would include:

Loss of an alkyl radical: Cleavage of bonds in the butyl chains is a common fragmentation pathway. Loss of a propyl radical (•C₃H₇) from either butyl group would be a likely event.

Ring Opening/Cleavage: The strained aziridine ring can open and fragment. A characteristic fragmentation for N-alkyl amines is α-cleavage, which would involve the breaking of a C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium cation. nih.gov

Hypothetical MS/MS Fragmentation Data for this compound (Note: This table is illustrative of expected fragments, as specific experimental data is unavailable.)

Precursor Ion (m/z) Product Ion (m/z) Proposed Lost Neutral Proposed Fragment Structure
169 126 C₃H₇ (propyl radical) Ion from loss of propyl from C-butyl group
169 112 C₄H₉ (butyl radical) Ion from loss of the N-butyl group
169 84 C₆H₁₃ (hexyl radical) Fragment containing the N-butyl group

Vibrational Spectroscopy (IR, Raman) for Functional Group and Strain Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of their chemical bonds. researchgate.net These two techniques are complementary; some vibrations are active in IR, some in Raman, and some in both. edinst.comanton-paar.com

For this compound, the spectra would be dominated by vibrations of the C-H, C-N, and C-C bonds.

C-H Stretching: Strong bands in the IR spectrum between 2850 and 3000 cm⁻¹ would confirm the presence of the aliphatic butyl groups. savemyexams.com

N-H Stretching: As a tertiary amine, this compound has no N-H bond, so the characteristic N-H stretching bands around 3300-3500 cm⁻¹ would be absent. libretexts.org

C-N Stretching: The C-N stretching vibration would be expected in the fingerprint region, typically around 1250-1020 cm⁻¹.

Ring Vibrations: The vibrations of the aziridine ring itself are of particular interest. The ring breathing and deformation modes occur at lower frequencies. The frequency of these modes can be an indicator of ring strain. In small, strained rings like aziridine, some of these vibrational frequencies can be shifted compared to their acyclic counterparts. sci-hub.se

Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the C-C backbone of the butyl chains, which often give weak signals in the IR spectrum. wikipedia.orglibretexts.org A detailed analysis of the specific frequencies and comparison with theoretical calculations could provide a quantitative measure of the ring strain in the this compound molecule.

Table of Compounds

Compound Name

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound Derivativessoton.ac.uk

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the absolute stereostructure of chiral molecules, including derivatives of this compound. researchgate.net This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and, crucially, the absolute configuration of stereocenters. For aziridine derivatives, where the nitrogen atom and substituents on the carbon ring create multiple stereoisomers (e.g., cis/trans), XRD analysis is indispensable for resolving structural ambiguity that may be challenging to assign definitively by other spectroscopic methods like NMR alone. academie-sciences.fr

The determination of absolute stereochemistry relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the wavelength of the X-ray source is near the absorption edge of an atom in the crystal. chem-soc.si While this effect is more pronounced for heavier atoms, modern diffractometers and computational methods allow for the reliable determination of absolute configuration even for light-atom structures (containing only C, H, N, O). soton.ac.ukresearchgate.net

A critical parameter in this analysis is the Flack parameter, which is refined during the crystallographic data processing. chem-soc.si A value of the Flack parameter close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct with a high degree of confidence. researchgate.net Conversely, a value near 1 indicates that the inverted structure is the correct one. For a successful determination, the standard uncertainty (u) on the Flack parameter should ideally be less than 0.1. chem-soc.si

In the context of aziridination reactions, X-ray crystallography has been used to unequivocally establish the structure of the resulting products. For instance, the structures of diastereomeric aziridines, which may have highly similar NMR and mass spectrometry data, have been unambiguously identified using X-ray crystallography. academie-sciences.fr The analysis not only confirms the connectivity but also the relative (cis/trans) and absolute stereochemistry of the newly formed chiral centers on the aziridine ring. academie-sciences.frnih.gov

Table 1: Representative Crystallographic Data for a Chiral Aziridine Derivative This table illustrates typical data obtained from an X-ray crystallographic analysis used to determine the absolute structure of a chiral N-fluoroaryl aziridine derivative. nih.gov

ParameterValue
Chemical FormulaC₁₅H₁₂F₃N
Formula Weight279.26
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.245(3)
b (Å)5.987(2)
c (Å)13.549(5)
β (°)98.457(4)
Volume (ų)662.1(4)
Z2
R-factor (%)3.54
Flack Parameter0.0(2)

Computational and Theoretical Investigations into 1,2 Dibutylaziridine

Density Functional Theory (DFT) Calculations on 1,2-Dibutylaziridine

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure and reactivity of molecules. mdpi.comnumberanalytics.com For a molecule like this compound, DFT could provide significant insights.

DFT calculations would be instrumental in characterizing the fundamental electronic properties of this compound. Key parameters that could be determined include the molecular orbital energies (such as the HOMO-LUMO gap), electron density distribution, and the nature of the chemical bonds within the molecule.

A critical aspect of aziridine (B145994) chemistry is the inherent ring strain of the three-membered ring. The strain energy of this compound could be quantified using computational methods like isodesmic or homodesmotic reactions. mdpi.com This involves calculating the energy of hypothetical reactions where the number and types of bonds are conserved, allowing for the isolation of the strain contribution. For comparison, the strain energy of the parent aziridine is approximately 26-27 kcal/mol. The presence of two butyl groups would be expected to influence this value due to steric and electronic effects.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This data is illustrative and not from published research.)

Property Hypothetical Value Method Example
HOMO-LUMO Gap 4.5 - 5.5 eV B3LYP/6-31G(d)
Ring Strain Energy 28 - 32 kcal/mol Isodesmic Reaction

Computational studies are crucial for mapping the potential energy surfaces of chemical reactions, including those involving aziridines like ring-opening or cycloaddition. rsc.org DFT can be used to locate the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. arxiv.org For instance, the ring-opening of this compound by a nucleophile could be modeled to determine whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism and to predict the regioselectivity of the nucleophilic attack. Activation energies calculated for different pathways can explain experimental outcomes and guide the development of new synthetic methods. researchgate.net Studies on other aziridines have shown that DFT can effectively model transition states for reactions like cycloaddition with CO(_2). arxiv.org

DFT is also a powerful tool for predicting spectroscopic data, which can aid in the experimental characterization of molecules. For this compound, one could compute:

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts.

Vibrational Frequencies: Calculation of IR and Raman spectra to identify characteristic vibrational modes of the aziridine ring and butyl substituents.

Furthermore, DFT-derived reactivity indices, such as Fukui functions or electrostatic potential maps, could predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule, offering a theoretical rationale for its chemical behavior.

Molecular Dynamics Simulations of this compound Systems

While no specific MD simulations for this compound were found, this technique would be valuable for studying its dynamic behavior and interactions in different environments. MD simulations model the movement of atoms over time, providing insights into conformational flexibility and intermolecular interactions. For this compound, simulations could explore its behavior in various solvents, its interaction with biological macromolecules like enzymes or DNA, or its properties as part of a larger material, such as a polymer. Studies on other aziridine-containing compounds have used MD to understand their binding stability with protein targets. mdpi.com

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) for this compound

QSRR and QSSR studies establish mathematical relationships between the structural properties of a series of compounds and their reactivity or selectivity. To perform such a study for this compound, one would need a dataset of related aziridines with varying substituents and their corresponding experimentally measured reaction rates or product ratios. Molecular descriptors (e.g., steric parameters, electronic properties from DFT) would be calculated and correlated with the experimental data to build a predictive model. Such models are valuable for predicting the behavior of new, unsynthesized compounds. No QSRR/QSSR studies specifically including this compound were identified.

High-Throughput Computational Screening for Novel this compound Reactions

High-throughput computational screening involves the automated evaluation of a large number of potential reactions or catalysts to identify promising candidates for experimental investigation. For this compound, this could involve screening a library of catalysts for a specific transformation, such as its cycloaddition with CO(_2). The process typically uses less computationally expensive methods to rapidly estimate reaction barriers, followed by more accurate DFT calculations for the most promising candidates. This approach accelerates the discovery of new reactions and optimizes reaction conditions, but no studies have been published that specifically apply this methodology to this compound.

Advanced Synthetic and Materials Applications of 1,2 Dibutylaziridine

1,2-Dibutylaziridine as a Versatile Chiral Building Block in Advanced Organic Synthesis

This compound, a substituted three-membered nitrogen heterocycle, serves as a valuable and reactive intermediate in advanced organic synthesis. The inherent ring strain of the aziridine (B145994) core, approximately 27.7 kcal/mol, makes it susceptible to regioselective ring-opening reactions, providing a pathway to more complex molecular architectures. rsc.org The presence of butyl groups on both the nitrogen and a carbon atom introduces specific steric and electronic properties that can be exploited to control reactivity and stereochemistry, establishing it as a potent chiral building block for synthesizing a variety of nitrogen-containing compounds.

The high ring strain of the aziridine ring in this compound facilitates its use as a precursor for the synthesis of larger, more complex nitrogen heterocycles through ring-expansion reactions. magtech.com.cn These transformations typically involve the nucleophilic opening of the aziridine ring, followed by an intramolecular cyclization event.

Azetidines: The synthesis of four-membered azetidine (B1206935) rings from aziridines is a known synthetic strategy. magtech.com.cnorganic-chemistry.org For this compound, this can be achieved by reaction with reagents like dimethylsulfoxonium methylide. organic-chemistry.org The ylide attacks one of the aziridine carbons, leading to a ring-opened intermediate that subsequently cyclizes to form a substituted azetidine. This ring expansion provides access to a key structural motif found in numerous biologically active compounds. rsc.orgnih.gov

Pyrrolidines: Five-membered pyrrolidine (B122466) rings can be synthesized from aziridine precursors through various methodologies. osaka-u.ac.jpmdpi.comnih.govresearchgate.netresearchgate.net One common approach involves the reaction of an N-activated aziridine with a carbon nucleophile that contains a leaving group. The initial ring-opening is followed by an intramolecular substitution to form the pyrrolidine ring. The butyl substituents on the this compound starting material would ultimately dictate the substitution pattern of the resulting pyrrolidine derivative.

Piperidines: The construction of six-membered piperidine (B6355638) rings from aziridines is a more complex transformation but can be achieved through multi-step sequences. researchgate.netrecercat.catwhiterose.ac.ukdtic.mil A plausible route would involve the ring-opening of this compound with a three-carbon nucleophile, creating a linear amino-alcohol or amino-halide. Subsequent activation and intramolecular cyclization would yield a substituted piperidine. The stereochemistry of the final product would be influenced by the configuration of the starting aziridine.

The table below summarizes hypothetical ring-expansion reactions starting from this compound.

Starting MaterialReagent/MethodProduct HeterocycleKey Transformation
This compound1. Dimethylsulfoxonium methylideSubstituted AzetidineRing expansion via ylide addition and cyclization
N-Activated this compound2. Diethyl malonate (as nucleophile)Substituted PyrrolidineNucleophilic ring-opening followed by intramolecular cyclization
This compound3. Acrolein (followed by reduction and cyclization)Substituted PiperidineMichael addition/ring-opening followed by reductive amination

The facile ring-opening of this compound with a wide range of nucleophiles is a powerful method for constructing polyfunctionalized amine scaffolds. The reaction proceeds via nucleophilic attack at one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and the formation of a linear, functionalized amine. The regioselectivity of this attack is influenced by steric hindrance from the butyl groups and the electronic nature of the nitrogen substituent.

This reactivity allows for the direct introduction of various functional groups, leading to scaffolds such as 1,2-diamines, amino alcohols, and amino thiols. For example, reaction with an amine nucleophile yields a diamine, while reaction with water or an alcohol under acidic conditions produces an amino alcohol. These resulting scaffolds are fundamental building blocks in medicinal chemistry and materials science.

The table below illustrates the formation of different polyfunctionalized amine scaffolds from the ring-opening of this compound.

NucleophileProduct ScaffoldFunctional Groups
Ammonia (NH₃)1,2-Diamine derivativeTwo amine groups
Methanol (CH₃OH) / H⁺Amino etherAmine and ether groups
Sodium Azide (B81097) (NaN₃)Azido (B1232118) amineAmine and azide groups
Thiophenol (PhSH)Amino thioetherAmine and thioether groups

Polymerization Chemistry of this compound and its Derivatives

The strained three-membered ring of this compound also makes it a suitable monomer for ring-opening polymerization (ROP), a process that yields polyamines with unique structures and properties.

The ring-opening polymerization of N-alkylated aziridines like this compound typically proceeds through a cationic mechanism. researchgate.net

Initiation: The polymerization is initiated by a cationic species, such as a proton acid or a Lewis acid, which activates the aziridine monomer. The initiator protonates or coordinates to the nitrogen atom, making the ring carbons more electrophilic and susceptible to nucleophilic attack.

Propagation: The propagation step involves the nucleophilic attack of a monomer molecule on the activated, ring-opened polymer chain end. This process regenerates the cationic active center at the terminus of the growing chain, allowing for the sequential addition of more monomer units. The resulting polymer, Poly(this compound), would feature a repeating unit where the aziridine ring has been opened.

Termination: Termination can occur through various pathways, including reaction with impurities (like water) or through chain transfer reactions, where the active center is transferred to another molecule, such as a monomer or solvent molecule.

The living nature of cationic ROP of some aziridines allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov

Homopolymerization: The homopolymerization of this compound via cationic ROP yields Poly(this compound). This polymer is a substituted polyethyleneimine, where each repeating unit contains two butyl side chains. These bulky, hydrophobic side chains would significantly influence the polymer's physical properties, such as its solubility, thermal stability, and self-assembly behavior.

Copolymerization: this compound can be copolymerized with other monomers to create copolymers with tailored properties. mdpi.comrsc.orgmdpi.com For instance, copolymerization with a more hydrophilic aziridine monomer could be used to tune the amphiphilicity of the resulting material. Sequential polymerization can lead to the formation of block copolymers, where distinct blocks of Poly(this compound) are linked to blocks of another polymer, enabling the formation of complex nanostructures like micelles or vesicles in solution.

The table below presents examples of potential copolymers derived from this compound.

ComonomerCopolymer TypePotential Properties
EthylenimineRandom or Block CopolymerTunable hydrophilicity, pH-responsive behavior
Styrene OxideRandom or Block CopolymerModified thermal properties, amphiphilicity
L-LactideGraft or Block CopolymerBiocompatibility, biodegradability, novel thermal properties

Influence on Thermal Properties: The bulky butyl side chains can restrict chain mobility, potentially leading to an increase in the glass transition temperature (Tg) of the polymer compared to less substituted polyamines.

Architectural Complexity: Using controlled polymerization techniques, this compound can be incorporated into complex architectures like star polymers or graft copolymers. For example, a polyethyleneimine backbone could be grafted with chains of Poly(this compound) to create a "bottle-brush" polymer with a highly crowded side-chain structure, influencing its solution viscosity and surface-active properties.

This compound in the Development of Catalytic Systems

Asymmetric Ligands derived from this compound

There is no available research detailing the synthesis and application of asymmetric ligands derived specifically from this compound. The scientific literature describes the use of other substituted aziridines in the formation of chiral ligands. For instance, C2-symmetrical ligands incorporating alkyl-substituted aziridine rings have been synthesized and shown to be effective in applications such as palladium-catalyzed asymmetric allylic alkylation. These ligands often feature a larger scaffold, such as a pyridine (B92270) ring, to which the chiral aziridine moieties are attached. However, there are no specific examples or data tables in the literature that pertain to ligands synthesized from a this compound starting material.

Organocatalytic Applications of this compound-based Scaffolds

Similarly, the use of scaffolds derived from this compound in organocatalysis is not documented in the available scientific literature. The field of organocatalysis extensively utilizes various chiral scaffolds to promote asymmetric transformations. These scaffolds are often derived from readily available chiral precursors like amino acids or alkaloids. While aziridine-containing molecules, in general, could theoretically be incorporated into organocatalytic frameworks, there are no specific research articles, detailed findings, or data tables that describe the synthesis or application of organocatalysts based on a this compound core.

Challenges, Future Outlook, and Sustainable Development in 1,2 Dibutylaziridine Research

Addressing Current Limitations in 1,2-Dibutylaziridine Synthesis and Reactivity

The synthesis of 1,2-disubstituted aziridines like this compound is often hampered by several factors. The high ring strain makes the molecule susceptible to premature ring-opening, and controlling stereoselectivity during synthesis can be challenging. msu.eduresearchgate.net Traditional methods for aziridination may lack the desired efficiency and selectivity for producing 1,2-dialkylaziridines with specific stereochemistry. rsc.org

Key limitations include:

Instability: The strained aziridine (B145994) ring is prone to cleavage under various conditions, making purification and long-term storage difficult. rsc.orgresearchgate.net

Stereocontrol: Achieving high diastereoselectivity and enantioselectivity in the synthesis of 1,2-disubstituted aziridines remains a significant challenge. msu.eduresearchgate.net This is crucial as the biological activity and chemical reactivity of stereoisomers can differ significantly.

Substrate Scope: Many existing aziridination methods are optimized for specific types of olefins and may not be directly applicable to the synthesis of this compound from its corresponding alkene. beilstein-journals.org

The reactivity of this compound is dominated by nucleophilic ring-opening reactions, where the regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions. researchgate.netacs.org A deeper understanding of these factors is necessary to predictably control the outcome of its reactions.

Table 1: Comparison of Synthetic Challenges for Aziridines

ChallengeGeneral AziridinesThis compound (Anticipated)
Ring Strain & Instability High, leading to polymerization or ring-opening. rsc.orgresearchgate.netHigh, likely similar to other 1,2-dialkylaziridines.
Stereoselectivity Difficult to control, especially for 1,2-disubstituted aziridines. msu.eduresearchgate.netA significant hurdle for obtaining pure stereoisomers.
Synthesis Methods Various methods exist, but often with limitations. eurekaselect.commdpi.comMay require optimization of existing methods or development of new ones.
Purification Can be challenging due to instability. rsc.orgExpected to be difficult due to potential for side reactions.

Conceptualizing Novel Chemical Transformations for this compound

The reactivity of the aziridine ring in this compound opens the door to a variety of novel chemical transformations beyond simple ring-opening. These transformations could lead to the synthesis of more complex and valuable molecules.

Potential novel transformations include:

Ring-Expansion Reactions: this compound could serve as a precursor for the synthesis of larger nitrogen-containing heterocycles, such as azetidines, pyrrolidines, and piperidines, through controlled ring-expansion reactions. nih.govresearchgate.netscispace.com For instance, reaction with carbenoids could lead to one-carbon ring expansion to form substituted azetidines. nih.govacs.orgchemrxiv.org

Domino and Cascade Reactions: The inherent reactivity of the aziridine can be harnessed in domino or cascade reaction sequences, where a single event triggers a series of subsequent transformations to build molecular complexity in a single step. nih.gov

C-H Functionalization: Direct functionalization of the C-H bonds of the butyl groups, while preserving the aziridine ring, would provide access to a wide range of new derivatives with potentially interesting properties.

Polymerization: Controlled ring-opening polymerization of this compound could lead to the formation of novel polyamines with specific repeating units, which could have applications in materials science. nih.gov

Table 2: Potential Novel Reactions for this compound

Reaction TypeDescriptionPotential Products
Ring Expansion Insertion of atoms into the aziridine ring. nih.govresearchgate.netscispace.comSubstituted azetidines, pyrrolidines, piperidines.
[3+2] Cycloadditions Reaction with dipolarophiles to form five-membered rings. scispace.comImidazolidines, oxazolidines, thiazolidines.
Radical Reactions Generation and reaction of N-aziridinyl radicals. nih.govacs.orgFunctionalized aziridine derivatives.
Tandem Reactions Multi-step reactions in a single pot. nih.govComplex polycyclic and acyclic amines.

Expanding the Scope of Non-Prohibited Applications of this compound

While specific applications for this compound are not yet established, the broader class of aziridines finds use in various fields. solechem.eubas.bg By extension, this compound could be explored for similar non-prohibited applications.

Potential areas of application include:

Pharmaceutical Intermediates: Aziridine-containing compounds are precursors to a variety of biologically active molecules, including some with potential as anticancer and antimicrobial agents. solechem.eubas.bg The butyl groups in this compound could modulate lipophilicity and influence pharmacokinetic properties.

Agrochemicals: Aziridine derivatives have been investigated for their potential as pesticides and herbicides. solechem.eu The specific structure of this compound could be tailored to target specific pests or weeds.

Building Blocks in Organic Synthesis: The strained ring of this compound makes it a useful building block for the synthesis of complex amines and other nitrogen-containing compounds. researchgate.netacs.org

Cross-linking Agents: The ability of the aziridine ring to react with various functional groups suggests potential use as a cross-linking agent in polymer chemistry to modify the properties of materials. solechem.eu

Interdisciplinary Research Opportunities with this compound Chemistry

The study of this compound offers numerous opportunities for collaboration across different scientific disciplines.

Computational Chemistry: Theoretical studies can provide valuable insights into the reaction mechanisms, stereoselectivity, and reactivity of this compound, guiding experimental work. researchgate.net

Biocatalysis: The use of enzymes to catalyze the synthesis or transformation of this compound could offer highly selective and environmentally friendly methods. rsc.orgnih.govcmu.edu Engineered enzymes could potentially overcome some of the challenges associated with traditional chemical synthesis.

Materials Science: The incorporation of this compound or its derivatives into polymers could lead to the development of new materials with tailored properties for applications in coatings, adhesives, and composites.

Medicinal Chemistry: Collaboration with medicinal chemists could explore the potential of this compound derivatives as scaffolds for the development of new therapeutic agents. ontosight.ai

Advancing Green and Sustainable Methodologies in this compound Production and Utilization

Future research on this compound should prioritize the development of green and sustainable methodologies for its production and use. mdpi.comnih.gov

Key areas for sustainable development include:

Catalytic Methods: The use of efficient and recyclable catalysts, such as those based on earth-abundant metals or organocatalysts, can reduce waste and improve the atom economy of synthetic processes. eurekaselect.commdpi.commdpi.com

Solvent Selection: Employing green solvents, such as water, supercritical fluids, or biodegradable solvents, can minimize the environmental impact of chemical processes. mdpi.combeilstein-journals.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of potentially hazardous compounds like aziridines. beilstein-journals.org

Renewable Feedstocks: Investigating synthetic routes that utilize renewable starting materials would contribute to a more sustainable chemical industry.

By addressing the current limitations and embracing interdisciplinary and sustainable approaches, the full potential of this compound as a valuable chemical entity can be unlocked for a variety of scientific and technological advancements.

Q & A

Q. What are the recommended experimental protocols for synthesizing 1,2-Dibutylaziridine with high purity?

To synthesize this compound, a two-step approach is typically employed:

Alkylation of Aziridine : React aziridine with butyl halides (e.g., butyl bromide) under inert conditions (e.g., Schlenk line) to minimize oxidation .

Purification : Use fractional distillation under reduced pressure to isolate the product, followed by column chromatography (silica gel, hexane/ethyl acetate) to remove residual alkylating agents.

Characterization : Confirm purity via NMR (<sup>1</sup>H and <sup>13</sup>C) and FT-IR spectroscopy, comparing spectral data with literature values .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Design a stability study with controlled variables:

  • Temperature : Test degradation rates at 4°C (refrigerated), 25°C (ambient), and 40°C (accelerated).
  • Atmosphere : Compare stability under nitrogen vs. ambient air to assess oxidation sensitivity.
  • Analytical Methods : Monitor decomposition products via GC-MS and quantify remaining aziridine using HPLC with UV detection at 220 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanisms of this compound in ring-opening polymerization?

Modeling : Use density functional theory (DFT) to calculate transition states and activation energies for nucleophilic attacks on the aziridine ring.

Solvent Effects : Simulate reaction pathways in polar (e.g., THF) and nonpolar solvents to predict regioselectivity.

Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

Contradictions may arise from:

  • Purity Variability : Re-test samples using standardized purification protocols (see 1.1).
  • Assay Sensitivity : Employ LC-MS/MS for trace-level quantification of toxic metabolites (e.g., butylamines).
  • Biological Models : Compare cytotoxicity across multiple cell lines (e.g., HEK293 vs. HepG2) to identify context-dependent effects .

Q. How can researchers design a study to investigate the environmental degradation pathways of this compound?

Field Sampling : Collect soil/water samples from industrial sites, using solid-phase extraction (SPE) for analyte isolation.

Lab Simulations : Expose the compound to UV light (λ = 254 nm) and microbial consortia (e.g., Pseudomonas spp.) to mimic natural degradation.

Metabolite Tracking : Identify intermediates via high-resolution mass spectrometry (HRMS) and propose degradation pathways using isotopic labeling .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. 10 µM aziridine) to assess significance.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to address heterogeneity .

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

Reproducibility Checks : Re-run NMR/IR under identical conditions (solvent, concentration, temperature).

Cross-Validation : Compare with computational predictions (e.g., simulated IR spectra from Gaussian software).

Artifact Identification : Investigate solvent impurities (e.g., residual DMSO in CDCl3) using deuterated solvent controls .

Reporting and Documentation

Q. What supplementary data should accompany publications on this compound to ensure reproducibility?

Include:

  • Synthetic Procedures : Detailed reaction conditions (molar ratios, temperature, time).
  • Analytical Raw Data : NMR/IR spectra, chromatograms, and HRMS traces.
  • Computational Inputs : XYZ coordinates of optimized structures and Gaussian input files .

Q. How to structure a research paper’s methods section for studies involving this compound?

  • Subsections : Organize into "Synthesis," "Characterization," and "Biological/Environmental Assays."
  • Instrumentation : Specify equipment models (e.g., "Bruker AVANCE III 500 MHz NMR").
  • Ethical Compliance : For toxicity studies, document IACUC or IRB approval numbers .

Advanced Experimental Design

Q. How to optimize reaction conditions for this compound-based polymer synthesis?

Use a factorial design approach:

  • Variables : Catalyst loading (e.g., BF3·OEt2), monomer concentration, temperature.
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize molecular weight and yield .

Q. What techniques validate the absence of aziridine dimerization in stored samples?

  • Size-Exclusion Chromatography (SEC) : Detect oligomers via shifts in retention time.
  • MALDI-TOF MS : Identify dimer peaks (m/z ≈ 2× monomer mass).
  • Kinetic Monitoring : Track dimer formation over time using <sup>1</sup>H NMR integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.